molecular formula C11H8OS B1304819 2-(Thiophen-2-yl)benzaldehyde CAS No. 99902-07-5

2-(Thiophen-2-yl)benzaldehyde

Cat. No.: B1304819
CAS No.: 99902-07-5
M. Wt: 188.25 g/mol
InChI Key: MWYVQGTVFMAUOH-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a thiophene ring at the second position

Mechanism of Action

Target of Action

2-(Thiophen-2-yl)benzaldehyde and its derivatives have been identified as potential inhibitors of the PI3Kα/mTOR pathway . This pathway plays a crucial role in cell growth, proliferation, and survival, making it a promising target for cancer therapy .

Mode of Action

The compound interacts with its targets, PI3Kα and mTOR, by binding to their active sites, thereby inhibiting their activity . This inhibition disrupts the signaling pathway, leading to changes in cellular processes such as cell growth and proliferation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K/AKT/mTOR pathway . This pathway is crucial for cell survival and growth. When this pathway is inhibited, it leads to reduced cell proliferation and increased cell death, particularly in cancer cells .

Pharmacokinetics

Factors such as solubility, stability, and permeability can influence how well a compound is absorbed and distributed throughout the body, how it is metabolized, and how it is excreted .

Result of Action

The inhibition of the PI3Kα/mTOR pathway by this compound can lead to decreased cell growth and proliferation, particularly in cancer cells . This makes it a potential therapeutic agent for cancer treatment .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and composition of the biological environment, the presence of other compounds or drugs, and the specific characteristics of the target cells

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-2-yl)benzaldehyde typically involves the formylation of thiophene derivatives. One common method is the Vilsmeier-Haack reaction, where thiophene is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the desired position .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger-scale operations. These methods often involve continuous flow processes and the use of automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 2-(Thiophen-2-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-(Thiophen-2-yl)benzaldehyde is unique due to the presence of both a benzaldehyde moiety and a thiophene ring, which imparts distinct electronic and steric properties. This combination enhances its versatility in various chemical reactions and applications .

Properties

IUPAC Name

2-thiophen-2-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8OS/c12-8-9-4-1-2-5-10(9)11-6-3-7-13-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYVQGTVFMAUOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383778
Record name 2-(Thiophen-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99902-07-5
Record name 2-(Thiophen-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-bromothiophene (30 mmol) in tetrahydrofuran (20 mL) at -78° C. under nitrogen was added dropwise n-butyllithium in hexane (30 mmol). The mixture was stirred for 45 minutes and magnesium bromide etherate (45 mmol) was added portionwise. The reaction mixture was then allowed to warm to -20° C. over 45 minutes. This mixture was added to a suspension of di-μ-acetato-bis[2-(N-phenylformimidoyl)phenyl]dipalladium (15 mmol) [Onoue et al., J. Organometallic Chem., 43, pp. 431-436 (1972)] and triphenylphosphine (60 mmol) in benzene (250 mL) and the reaction mixture stirred at ambient temperature overnight. The cooled reaction mixture was quenched with 1N hydrochloric acid (175 mL), was stirred for 2.5 hours, filtered, and the phases separated. The aqueous phase was extracted with diethyl ether (2×150 mL) and the combined organic phases were washed with brine and dried over anhydrous sodium sulfate. After filtration, the solvent was removed in vacuo to give an oil which was purified by flash chromatography on silica gel eluted with ethyl acetate:hexane (3:97) to yield Compound 1a as an oil (Rf =0.4).
Quantity
30 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
45 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
di-μ-acetato-bis[2-(N-phenylformimidoyl)phenyl]dipalladium
Quantity
15 mmol
Type
reactant
Reaction Step Three
[Compound]
Name
Organometallic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
60 mmol
Type
reactant
Reaction Step Five
Quantity
250 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a mixture of 2-bromobenzaldehyde (1.17 mL, 10.0 mmol) and 2.0 M aqueous sodium carbonate (75 mL) in DME (225 mL) were added thiophene-2-boronic acid (1.53 g, 12.0 mmol) and tetrakis(triphenylphosphine)palladium[0] (578 mg, 0.5 mmol). The mixture was heated to reflux under nitrogen for 16 hr. The resulting solution was cooled, and the crude product was extracted from aqueous solution with ethyl acetate. The organic layer was dried over MgSO4, and the solvents were removed under vacuum. The crude product was purified on flash column with 25% DCM in hexane to yield 2-(2-thienyl)benzaldehyde.
Quantity
1.17 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
225 mL
Type
solvent
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step Two
[Compound]
Name
tetrakis(triphenylphosphine)palladium[0]
Quantity
578 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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